Ethyl 2-azaspiro[3.3]heptane-5-carboxylate
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Overview
Description
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction connecting two rings. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activity and structural rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . Another approach includes the use of asymmetric synthesis techniques to introduce chiral centers, enhancing the compound’s biological activity .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity towards these targets. The compound’s biological activity is mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Ethyl 2-azaspiro[3.3]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar structural features but different functional groups.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A compound with a similar spirocyclic scaffold but different substituents.
2-oxa-1-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique features of this compound.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-azaspiro[3.3]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-4-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
VCJRGJZZOQJONX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC12CNC2 |
Origin of Product |
United States |
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